Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

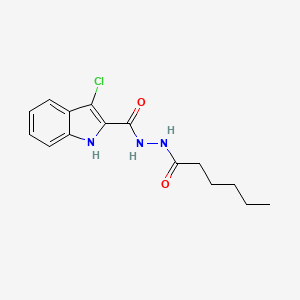

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate is a chemical compound with the molecular formula C9H8ClFO3 . It is also known as Benzoic acid, 5-chloro-2-fluoro-3-hydroxy-, ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a hydroxyl group, and an ethyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Transformations

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate serves as a versatile intermediate in organic synthesis, enabling the preparation of various chemical compounds with potential applications in medicinal chemistry and materials science. Its utility is highlighted in the synthesis of chlorohydroxybenzoic acids, which are crucial for their preparative and industrial synthesis applications. The regioselective carboxylation of chlorophenols with sodium ethyl carbonate demonstrates the compound's role in synthesizing derivatives with potential pharmaceutical relevance (Suerbaev, Chepaikin, & Kudaibergenov, 2017). Additionally, its involvement in the synthesis of amino acid ester derivatives containing 5-fluorouracil underscores its significance in developing antitumor agents, showcasing a method to enhance the efficacy of known anticancer compounds (Xiong et al., 2009).

Antimicrobial and Antitumor Activity

Compounds synthesized from this compound have demonstrated promising biological activities. For instance, derivatives have shown inhibitory effects against liver cancer cells, suggesting potential applications in cancer therapy (Xiong et al., 2009). The synthetic pathways enabled by this compound have led to the development of novel thiazole compounds with significant antibacterial activities, indicating its value in creating new antimicrobial agents (Li-ga, 2015).

Plant Disease Control and Agricultural Applications

The structural analogs of this compound have been evaluated for their role in inducing systemic acquired resistance (SAR) in plants against pathogens. This research suggests that fluorinated and chlorinated derivatives can significantly enhance plant defenses, offering a pathway to develop new plant protection agents. The study highlights the potential agricultural applications of these compounds in managing plant diseases and improving crop resilience (Silverman et al., 2005).

Propiedades

IUPAC Name |

ethyl 5-chloro-2-fluoro-3-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPALSYQRHAWUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2780874.png)

methanone](/img/structure/B2780875.png)

![N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine](/img/structure/B2780882.png)

![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)

![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2780888.png)

![1,3-Dimethyl-8-{3-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2780890.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)